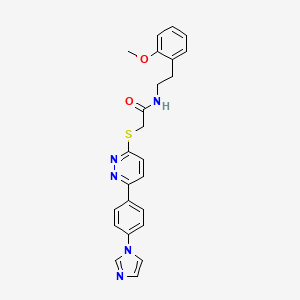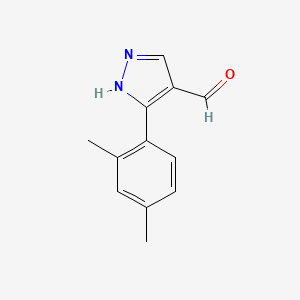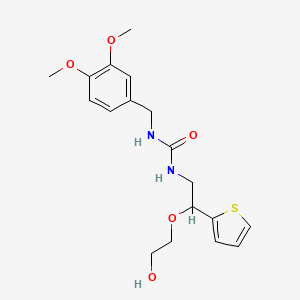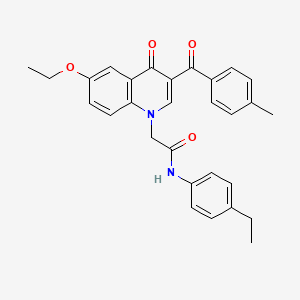![molecular formula C12H17NO2 B2382231 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine CAS No. 2195809-93-7](/img/structure/B2382231.png)
5-Methyl-2-[(oxan-4-yl)methoxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-[(oxan-4-yl)methoxy]pyridine is a chemical compound . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a methoxy group and a 5-membered oxane ring .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring attached to a methoxy group and a 5-membered oxane ring . The exact structural details are not available in the searched resources.Applications De Recherche Scientifique
Catalytic Applications
Research into the catalytic properties of pyridine derivatives has led to the development of new methodologies for the methylation of pyridines. For example, a study described a rhodium-catalyzed methylation process that introduces a methyl group onto the aromatic ring of pyridines using methanol and formaldehyde as reagents. This method leverages the temporary dearomatization of pyridines to facilitate methylation at the C-3/5 positions, highlighting a novel approach to functionalize these ubiquitous aromatic compounds (Grozavu et al., 2020).
Synthesis of Complex Molecules
Pyridine derivatives serve as crucial intermediates in the synthesis of complex molecules. One study detailed the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, showcasing methodologies that provide access to these cores. The research outlined a high-yielding route suitable for large-scale applications, paving the way for rapid access to heterocyclic analogues (Morgentin et al., 2009).
Material Science Applications
In material science, pyridine derivatives have found applications in the development of novel materials with unique properties. For instance, the synthesis and evaluation of 2-methoxy- and 2-morpholino pyridine compounds have been explored for their highly emissive fluorophores in solution and solid state. This research demonstrates the potential of pyridine derivatives in creating materials with desirable photophysical properties for applications in optoelectronics and sensing (Hagimori et al., 2019).
Propriétés
IUPAC Name |
5-methyl-2-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-2-3-12(13-8-10)15-9-11-4-6-14-7-5-11/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCSURNRDRCWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)
![4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2382151.png)

![N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2382153.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382159.png)


![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)